LewisX Hexaose Exhibits Differential WGA Affinity Versus Isomeric Monofucosylated Analogs
LewisX (LeX) hexaose demonstrates a quantifiable, position-dependent loss of wheat germ agglutinin (WGA) binding affinity compared to non-fucosylated lacto-N-neohexaose (LNnH) and isomeric monofucosylated derivatives. This differential affinity enables unambiguous chromatographic separation of LeX-containing glycans from their biosynthetic precursors [1].
| Evidence Dimension | WGA affinity (qualitative binding retention on immobilized lectin chromatography) |
|---|---|
| Target Compound Data | Complete loss of WGA affinity (no retention) for the isomer bearing α1,3-fucosylation on the (1→6)-linked branch of lacto-N-neohexaose |
| Comparator Or Baseline | Non-fucosylated lacto-N-neohexaose (LNnH) and monofucosylated isomer with fucosylation on the (1→3)-linked branch (both retained on WGA) |
| Quantified Difference | Binary (retained vs. non-retained); fucosylation at (1→6)-branch completely abolishes WGA binding |
| Conditions | Enzymatic fucosylation using human milk α1,3-fucosyltransferase on radiolabeled lacto-N-neohexaose; separation on immobilized WGA chromatography |
Why This Matters
This position-specific WGA affinity difference provides a direct experimental basis for verifying structural integrity and purity of LeX hexaose preparations, enabling procurement decisions based on chromatographic identity rather than nominal catalog designation alone.
- [1] Natunen J, et al. Enzymatic synthesis of 2 lacto-N-neohexaose-related Lewis X heptasaccharides and their separation by chromatography on immobilized wheat germ agglutinin. Glycobiology. 1994;4(5):577-583. View Source
